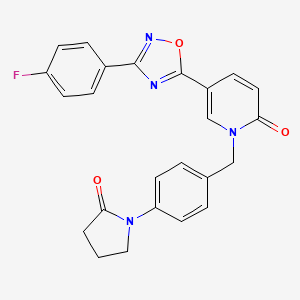
5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)pyridin-2(1H)-one is a heterocyclic molecule that contains several functional groups and rings, including an oxadiazole ring, a pyridinone ring, and a fluorophenyl group. These structural features suggest that the compound could have interesting chemical and biological properties, potentially including anticancer activity as indicated by related compounds in the provided data .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that may include cyclization and substitution reactions. For example, a one-pot synthesis approach was used to create a pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative, which involved condensation reactions and was characterized by various spectroscopic methods . Similarly, the synthesis of oxadiazole derivatives can involve cyclization steps, as seen in the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and optimized using density functional theory (DFT) . The geometrical parameters obtained from these studies can provide insights into the stability and reactivity of the molecule. For instance, the presence of a fluorine atom can influence the electronic distribution within the molecule, as seen in the molecular docking study of a pyrazolyl ethanone derivative .
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents. The fluorine atom, being highly electronegative, can affect the reactivity of the phenyl ring to which it is attached . Additionally, the oxadiazole ring is known to participate in various chemical reactions due to its electron-rich nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one can be deduced from related studies. For example, the optical properties of oxadiazole derivatives have been investigated, revealing absorption and fluorescence characteristics that are influenced by the conjugation within the molecule . The presence of different substituents can lead to variations in these properties, as well as in the solubility and stability of the compound.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Desai et al. (2016) discusses the design and synthesis of fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs. These compounds, including structures similar to the one , were evaluated for antimicrobial activity and cytotoxicity, showing potent antibacterial and antifungal properties (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016).
Prediction of Biological Activity
Kharchenko et al. (2008) reported on the synthesis of novel bicyclic systems with 1,2,4-oxadiazole rings, predicting their biological activity. These systems, which relate closely to the structure of interest, highlight the potential pharmacological applications of such compounds (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Potential
Research by Zhang et al. (2005) identified a novel apoptosis inducer within a series of 3-aryl-5-aryl-1,2,4-oxadiazoles, showing potential as anticancer agents. Their work provides insight into how structural modifications, like those in the given compound, can enhance biological activity against cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Antimicrobial and Antitubercular Activity
Shingare et al. (2022) conducted a study on benzene sulfonamide pyrazole oxadiazole derivatives, which shares structural similarities with the compound of interest, showcasing their potential as antimicrobial and antitubercular agents. Their research emphasizes the compound's relevance in addressing infectious diseases (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).
特性
IUPAC Name |
5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c25-19-8-5-17(6-9-19)23-26-24(32-27-23)18-7-12-21(30)28(15-18)14-16-3-10-20(11-4-16)29-13-1-2-22(29)31/h3-12,15H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGFJBLWFOHKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

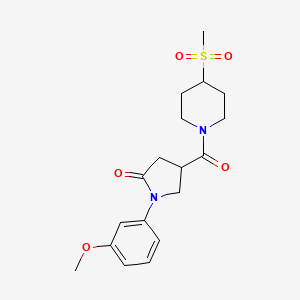



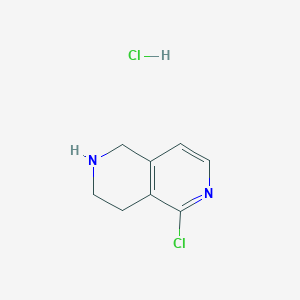
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)
![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)
![3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2533082.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide](/img/structure/B2533084.png)
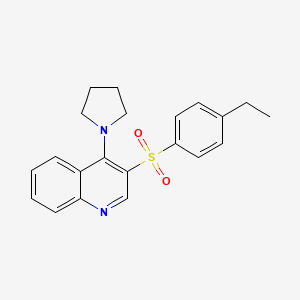
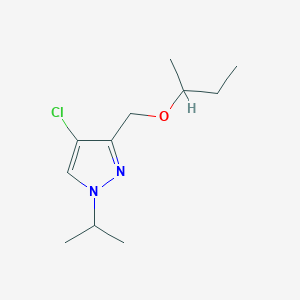
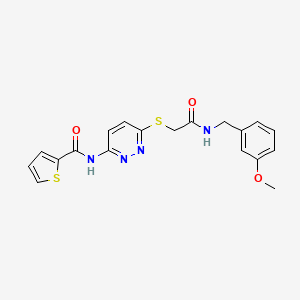

![2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2533094.png)